
Benzamide, 2,2'-dithiobis(N-(3-(4-morpholinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core linked to a morpholine ring through a propyl chain, with two sulfur atoms forming a dithiobis linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- typically involves the reaction of benzamide derivatives with morpholine and propylamine under specific conditions. The process may include steps such as:
Condensation Reaction: Benzamide derivatives react with morpholine and propylamine in the presence of a suitable catalyst.
Formation of Dithiobis Linkage:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or morpholine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Benzamides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers and materials for improved properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: Studied for its interactions with proteins and potential therapeutic applications.
Medicine:
Drug Development: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The dithiobis linkage and morpholine ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(1-(((3-(4-morpholinyl)propyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
- N-(2-(4-isopropylphenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
- N-(2-(3,4-dimethoxy-phenyl)-1-(((3-(4-morpholinyl)propyl)amino)carbonyl)vinyl)benzamide
Uniqueness: Benzamide, 2,2’-dithiobis(N-(3-(4-morpholinyl)propyl)- stands out due to its dithiobis linkage, which imparts unique chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
78020-93-6 |
|---|---|
Molekularformel |
C28H38N4O4S2 |
Molekulargewicht |
558.8 g/mol |
IUPAC-Name |
N-(3-morpholin-4-ylpropyl)-2-[[2-(3-morpholin-4-ylpropylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C28H38N4O4S2/c33-27(29-11-5-13-31-15-19-35-20-16-31)23-7-1-3-9-25(23)37-38-26-10-4-2-8-24(26)28(34)30-12-6-14-32-17-21-36-22-18-32/h1-4,7-10H,5-6,11-22H2,(H,29,33)(H,30,34) |
InChI-Schlüssel |
NQKAXKSLWJHSEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


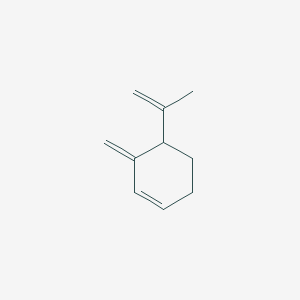
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
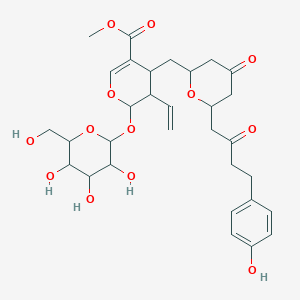
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
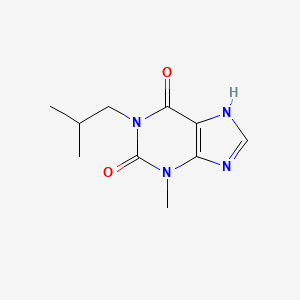
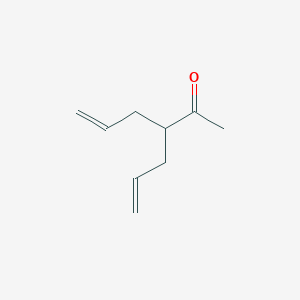

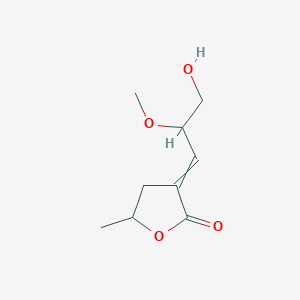
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
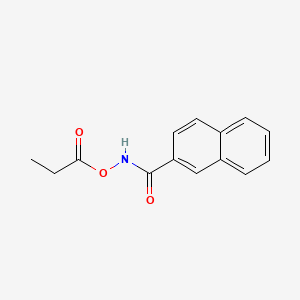
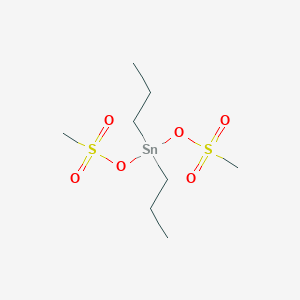
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
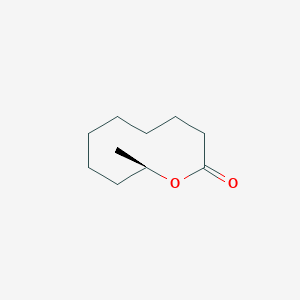
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
